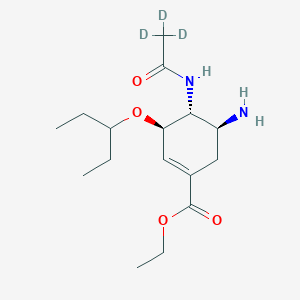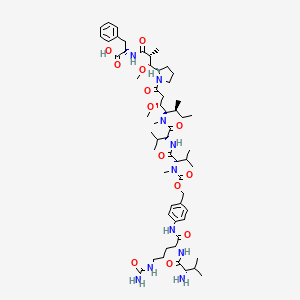
Benzyl-PEG9-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-PEG9-acid is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a benzyl protecting group and a carboxylic acid group. The molecular formula of this compound is C26H44O11, and it has a molecular weight of 532.62 g/mol. This compound is commonly used as a PEG linker in various chemical and biological applications due to its ability to form stable amide bonds with primary amine groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl-PEG9-acid is synthesized through a series of chemical reactions involving the incorporation of a benzyl protecting group and a carboxylic acid group into a PEG chain. The benzyl group serves as an alcohol protecting group and can be removed via hydrogenolysis. The carboxylic acid group can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settingsThe final product is purified to achieve a high level of purity (≥95%) and is stored at low temperatures (2-8°C) to maintain its stability.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl-PEG9-acid undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzoic acid derivatives.
Reduction: The benzyl group can be reduced to form benzyl alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form amide bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst.
Substitution: EDC or HATU as activators for amide bond formation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol.
Substitution: Amide-linked PEG derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl-PEG9-acid is widely used in scientific research due to its versatility as a PEG linker. Some of its applications include:
Chemistry: Used in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings.
Wirkmechanismus
Benzyl-PEG9-acid exerts its effects primarily through the formation of stable amide bonds with primary amine groups. This reaction is facilitated by the carboxylic acid group in the presence of activators such as EDC or HATU. The benzyl group can be removed via hydrogenolysis, allowing for further functionalization of the PEG chain. In the context of PROTACs, this compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein, enabling the selective degradation of the target protein via the ubiquitin-proteasome system .
Vergleich Mit ähnlichen Verbindungen
Benzyl-PEG9-acid can be compared with other PEG-based linkers, such as:
Methoxy-PEG-acid: Contains a methoxy group instead of a benzyl group, offering different solubility and reactivity properties.
Amino-PEG-acid: Contains an amino group, allowing for different types of conjugation reactions.
Azido-PEG-acid: Contains an azido group, which can participate in click chemistry reactions.
This compound is unique due to its benzyl protecting group, which provides additional stability and can be selectively removed under mild conditions.
Eigenschaften
Molekularformel |
C26H44O11 |
|---|---|
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C26H44O11/c27-26(28)6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-4-2-1-3-5-25/h1-5H,6-24H2,(H,27,28) |
InChI-Schlüssel |
BSEDFTGQUPLMQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,6R,7R,8S,8aS)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate](/img/structure/B11929604.png)
![2-[3-[3-[3-[Bis[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoate](/img/structure/B11929615.png)




![alpha-[2-(Ditetradecylamino)-2-oxoethyl]-omega-methoxy-poly(oxy-1,2-ethanediyl](/img/structure/B11929642.png)

![3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B11929648.png)
![Potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B11929656.png)

![cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B11929678.png)


